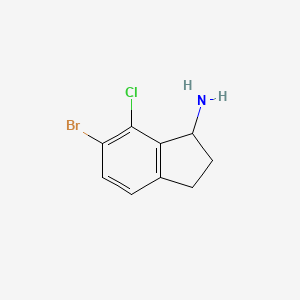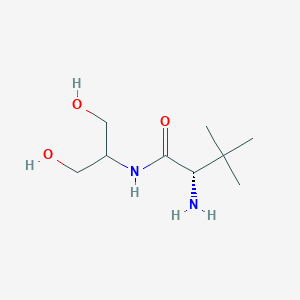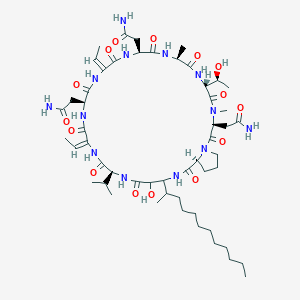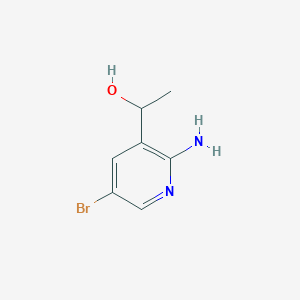![molecular formula C5H10ClFN2 B13904985 (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C5H10ClFN2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and stability. The addition of a fluorine atom and a hydrazine group to this structure enhances its chemical properties, making it a valuable compound in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride typically involves the introduction of a fluorine atom into the bicyclo[1.1.1]pentane structure. One practical and scalable approach involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method has been developed after extensive trials and is known for its efficiency and scalability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it valuable in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the acidity and basicity of neighboring functional groups, while the hydrazine group can participate in various chemical reactions. These interactions can affect the compound’s biological activity and its ability to bind to specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
(3-Trifluoromethyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride: Similar in structure but with a trifluoromethyl group instead of a single fluorine atom.
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride: Contains a methanamine group instead of a hydrazine group.
Uniqueness
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride is unique due to its specific combination of a fluorine atom and a hydrazine group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C5H10ClFN2 |
|---|---|
Peso molecular |
152.60 g/mol |
Nombre IUPAC |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H9FN2.ClH/c6-4-1-5(2-4,3-4)8-7;/h8H,1-3,7H2;1H |
Clave InChI |
BEBCCCMEAAXRSN-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)
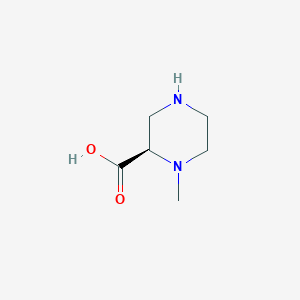
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)

![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B13904940.png)
![benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B13904944.png)
